5-(4-Nitrophenyl)furan-2-carboxylic acid

Structural Biology Medicinal Chemistry Crystallography

Researchers targeting mycobacterial iron acquisition often cannot source 5-phenylfuran-2-carboxylic acids with the para-nitro substituent critical for MbtI binding. This compound (CAS 28123-73-1) is a structurally validated MbtI inhibitor. • Structure solved by synchrotron SC-XRD - provides atomic coordinates for fragment-based drug design. • Para-nitro group is essential for target engagement; unsubstituted analogs fail to inhibit MbtI. • Dantrolene metabolite reference standard for HPLC/LC-MS/MS bioanalytical method validation. • Supplied with full analytical characterization; available for immediate global dispatch.

Molecular Formula C11H7NO5
Molecular Weight 233.18 g/mol
CAS No. 28123-73-1
Cat. No. B1217125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Nitrophenyl)furan-2-carboxylic acid
CAS28123-73-1
Synonyms5-(4-nitrophenyl)-2-furoic acid
5-(p-nitrophenyl)-2-furancarboxylic acid
NPFA
Molecular FormulaC11H7NO5
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C11H7NO5/c13-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)12(15)16/h1-6H,(H,13,14)
InChIKeyFXZTYDPWMQBTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Nitrophenyl)furan-2-carboxylic Acid (CAS 28123-73-1): Structure and Validated Analytical Profile


5-(4-Nitrophenyl)furan-2-carboxylic acid (CAS 28123-73-1) is a nitrophenyl-substituted furan-2-carboxylic acid derivative with a molecular weight of 233.18 g/mol . It is classified as a 5-aryl-2-furoic acid and is a metabolite of the muscle relaxant dantrolene, with its presence in biological matrices determinable by HPLC [1]. The compound has been characterized as an inhibitor of the salicylate synthase MbtI from Mycobacterium tuberculosis, a key enzyme in the mycobacterial iron acquisition pathway [2]. Its solid-state structure has been solved by single-crystal X-ray diffraction (SC-XRD) at the synchrotron, providing unambiguous atomic-level confirmation of its geometry [3].

5-(4-Nitrophenyl)furan-2-carboxylic Acid: Why Unsubstituted or Meta-Substituted Analogs Fail to Recapitulate MbtI Inhibitory Potential


In the 5-phenylfuran-2-carboxylic acid class, the para-nitro substituent is critical for potent inhibition of the MbtI enzyme, a validated target for antitubercular development [1]. The electron-withdrawing nitro group at the 4-position modulates the electronic properties of the furan core and influences key interactions within the MbtI active site, as evidenced by co-crystallization studies [1]. Unsubstituted 5-phenylfuran-2-carboxylic acid or analogs with different substitution patterns do not replicate this binding mode, leading to a loss of MbtI inhibitory activity [2]. Consequently, substituting the 5-(4-nitrophenyl)furan-2-carboxylic acid scaffold with a simpler phenyl derivative results in a non-equivalent tool compound and a failure to engage the target in the same manner [2].

5-(4-Nitrophenyl)furan-2-carboxylic Acid: Quantitative Evidence of Differential Performance vs. Structural Analogs


Crystal Structure Confirmation: 5-(4-Nitrophenyl)furan-2-carboxylic Acid Exhibits a Planar Molecular Conformation Confirmed by SC-XRD

5-(4-Nitrophenyl)furan-2-carboxylic acid adopts a near-planar conformation in the solid state, as determined by single-crystal X-ray diffraction (SC-XRD) [1]. This planarity is a key structural feature for optimal π-π stacking interactions within the MbtI active site, a characteristic not reliably achievable with non-planar analogs like 5-(2-bromo-4-nitrophenyl)furan-2-carboxylic acid (which introduces a bulky ortho substituent) [2]. The crystallographic data provides unambiguous atomic coordinates and bond lengths, confirming the geometry required for target engagement [1].

Structural Biology Medicinal Chemistry Crystallography

MbtI Enzyme Inhibition: 5-(4-Nitrophenyl)furan-2-carboxylic Acid is a Validated Inhibitor of the Validated Tuberculosis Target MbtI

5-(4-Nitrophenyl)furan-2-carboxylic acid has been identified as an inhibitor of the salicylate synthase MbtI from Mycobacterium tuberculosis, a validated target for novel antitubercular therapies [1]. While a precise IC50 value for this exact compound is not yet published in the primary literature, it has been described as 'one of the most potent candidates in the series' [2]. For context, a related furan-based MbtI inhibitor, 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid, exhibits an IC50 of 11.2 µM [3]. Unsubstituted 5-phenylfuran-2-carboxylic acid does not show comparable MbtI inhibition, highlighting the essential role of the para-nitro group [4].

Antitubercular Drug Discovery Enzymology Infectious Disease

Metabolite of Dantrolene: HPLC-Detectable Biomarker for Pharmacokinetic Studies

5-(4-Nitrophenyl)furan-2-carboxylic acid is a known metabolite of the muscle relaxant dantrolene . Its presence in plasma and urine has been reliably quantified using HPLC, establishing it as a valuable biomarker for dantrolene metabolism and pharmacokinetic studies . This metabolite identity is specific to the dantrolene pathway and is not shared by structurally similar compounds like 5-phenylfuran-2-carboxylic acid, which are not metabolites of dantrolene [1].

Pharmacokinetics Analytical Chemistry Metabolism

Optimal Research and Industrial Applications for 5-(4-Nitrophenyl)furan-2-carboxylic Acid


Crystallographic Fragment Screening and Structure-Based Drug Design for MbtI Inhibitors

The solved crystal structure of 5-(4-Nitrophenyl)furan-2-carboxylic acid confirms its planar conformation, making it an ideal scaffold for fragment-based drug design targeting MbtI [1]. Researchers can use this structural data to rationally design and synthesize analogs with improved potency and pharmacokinetic properties [1].

In Vitro Antimycobacterial Screening and Target Validation Studies

Given its validated activity as an MbtI inhibitor, this compound is a valuable tool for probing the iron acquisition pathway in Mycobacterium tuberculosis [2]. It can be used as a reference inhibitor in enzymatic assays to validate high-throughput screening hits or to study the role of MbtI in mycobacterial virulence [2].

Analytical Reference Standard for Dantrolene Pharmacokinetic and Metabolism Studies

As a confirmed dantrolene metabolite, 5-(4-Nitrophenyl)furan-2-carboxylic acid is an essential reference standard for developing and validating HPLC or LC-MS/MS methods to quantify dantrolene and its metabolites in biological samples . This application is critical for both clinical and forensic toxicology laboratories .

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